Pinic acid
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Overview
Description
Pinic acid is a dicarboxylic acid that is a significant oxidation product of α-pinene, a common monoterpene found in the essential oils of many plants. It is a key component in the formation of secondary organic aerosols in the atmosphere, which play a crucial role in climate regulation and air quality .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinic acid can be synthesized through the ozonolysis of α-pinene. The reaction involves the cleavage of the carbon-carbon double bond in α-pinene by ozone, followed by the formation of this compound through subsequent reactions . The reaction conditions typically involve the use of an ozone generator and a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary role in atmospheric chemistry rather than industrial applications. the principles of ozonolysis and subsequent oxidation reactions can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Pinic acid undergoes several types of chemical reactions, including:
Reduction: Although less common, this compound can be reduced under specific conditions to yield various reduced forms.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydroxide (NaOH) can induce substitution reactions.
Major Products Formed
Reduction: Reduced forms of this compound, though less studied, can be potential products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pinic acid has several scientific research applications, including:
Atmospheric Chemistry: This compound is a significant component in the study of secondary organic aerosols and their impact on climate and air quality.
Environmental Science: Understanding the formation and reactions of this compound helps in modeling the behavior of organic aerosols in the atmosphere.
Analytical Chemistry: This compound serves as a tracer for the oxidation of α-pinene, aiding in the identification and quantification of organic compounds in environmental samples.
Mechanism of Action
The mechanism of action of pinic acid primarily involves its role in atmospheric chemistry. This compound is formed through the oxidation of α-pinene by ozone and hydroxyl radicals. The molecular targets include various atmospheric oxidants, and the pathways involve complex photochemical reactions that lead to the formation of secondary organic aerosols .
Comparison with Similar Compounds
Similar Compounds
Northis compound: A further oxidation product of this compound, northis compound has distinct chemical properties and reactivity patterns.
3-Methyl-1,2,3-butanetricarboxylic Acid: This compound is also formed from the oxidation of this compound and has unique properties that differentiate it from this compound.
Uniqueness of this compound
This compound is unique due to its specific formation pathway from α-pinene and its significant role in the formation of secondary organic aerosols. Its reactivity and the products formed from its oxidation make it a valuable compound for studying atmospheric chemistry and environmental science .
Properties
CAS No. |
473-73-4 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
LEVONNIFUFSRKZ-WDSKDSINSA-N |
SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
Isomeric SMILES |
CC1([C@@H](C[C@H]1C(=O)O)CC(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
28664-02-0 | |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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